![molecular formula C9H10Cl2S B2805043 2,6-Dichlorophenyl propyl sulfide CAS No. 1824268-79-2](/img/structure/B2805043.png)
2,6-Dichlorophenyl propyl sulfide
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Overview
Description
2,6-Dichlorophenyl propyl sulfide, also known as CR gas, is a chemical compound that has been used as a riot control agent. It was first synthesized in the early 1900s and has been used in various conflicts throughout history. Despite its controversial use, 2,6-Dichlorophenyl propyl sulfide has also been the subject of scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 2,6-Dichlorophenyl propyl sulfide involves its ability to react with cellular thiols, leading to the formation of reactive oxygen species and the induction of oxidative stress. This can lead to DNA damage and cell death, as well as the activation of inflammatory pathways.
Biochemical and Physiological Effects
Studies have shown that exposure to 2,6-Dichlorophenyl propyl sulfide can lead to a range of biochemical and physiological effects, including oxidative stress, inflammation, and DNA damage. It has also been shown to affect the expression of genes involved in cell signaling and immune function.
Advantages and Limitations for Lab Experiments
One advantage of using 2,6-Dichlorophenyl propyl sulfide in lab experiments is its ability to induce oxidative stress and inflammation in cells, which can be useful for studying the mechanisms of these processes. However, its use is limited by ethical considerations and safety concerns, as well as the potential for unintended harm to study subjects.
Future Directions
There are several potential future directions for research on 2,6-Dichlorophenyl propyl sulfide. One area of interest is the development of new treatments for inflammatory diseases based on its ability to induce oxidative stress and inflammation. Another area of research is the study of its effects on gene expression and cellular signaling pathways, which may have implications for the development of new therapies for cancer and other diseases. Additionally, there is ongoing research into the use of 2,6-Dichlorophenyl propyl sulfide as a tool for studying the effects of sulfur mustard exposure and for developing new treatments for chemical warfare agents.
Synthesis Methods
The synthesis of 2,6-Dichlorophenyl propyl sulfide involves the reaction of 2,6-dichlorophenol with propylene sulfide in the presence of a catalyst. The resulting product is a yellow, crystalline powder that is soluble in organic solvents.
Scientific Research Applications
2,6-Dichlorophenyl propyl sulfide has been studied for its potential use as a chemical warfare agent and as a tool for studying the effects of sulfur mustard exposure. It has also been investigated for its ability to induce oxidative stress and inflammation in cells, which may have implications for the development of new treatments for inflammatory diseases.
properties
IUPAC Name |
1,3-dichloro-2-propylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2S/c1-2-6-12-9-7(10)4-3-5-8(9)11/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWMMUZISOQRAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C=CC=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichlorophenyl propyl sulfide |
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